Home > Products > Screening Compounds P101205 > Linagliptin N-D-Glucuronide
Linagliptin N-D-Glucuronide -

Linagliptin N-D-Glucuronide

Catalog Number: EVT-1498554
CAS Number:
Molecular Formula: C₃₁H₃₈N₈O₇
Molecular Weight: 634.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linagliptin N-D-Glucuronide is a significant metabolite of linagliptin, a dipeptidyl peptidase-4 inhibitor utilized in the management of type 2 diabetes mellitus. Linagliptin itself was developed by Boehringer Ingelheim and received approval from the U.S. Food and Drug Administration in 2011. The compound functions primarily by increasing the levels of incretin hormones, which play a crucial role in glucose metabolism.

Source

Linagliptin is synthesized through various chemical processes, with its metabolic pathways leading to the formation of N-D-glucuronide. This metabolite is formed predominantly via glucuronidation, a common phase II metabolic reaction that enhances the solubility of drugs for excretion.

Classification

Linagliptin N-D-Glucuronide is classified as a metabolite of linagliptin, which falls under the category of small molecule pharmaceuticals. It is particularly noted for its role in pharmacokinetics and drug metabolism.

Synthesis Analysis

Methods

The synthesis of linagliptin involves several intricate steps, often utilizing both stepwise and one-pot methods. The one-pot method has been noted for its efficiency and higher yield:

  1. Stepwise Synthesis: Involves sequential reactions where each intermediate is isolated before proceeding to the next step.
  2. One-Pot Method: This technique allows multiple reactions to occur in a single vessel without isolating intermediates, significantly reducing time and resource consumption.

Technical Details

The synthesis includes the use of phase transfer catalysts to facilitate reactions between immiscible phases, enhancing reaction rates and yields. For instance, a typical one-pot synthesis might involve the following steps:

  • Formation of an intermediate xanthine precursor.
  • Subsequent reactions involving various amines and halogenated compounds to achieve the final structure of linagliptin.
Molecular Structure Analysis

Structure

Linagliptin has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula for linagliptin is C25H28N8O2C_{25}H_{28}N_{8}O_{2}, with a molecular weight averaging approximately 472.54 g/mol .

Data

The structural analysis reveals that linagliptin contains:

  • A piperidine ring.
  • A quinazoline moiety.
  • Multiple nitrogen atoms contributing to its activity as a Dipeptidyl Peptidase-4 inhibitor.
Chemical Reactions Analysis

Reactions

Linagliptin undergoes various metabolic transformations, primarily through glucuronidation, leading to metabolites such as linagliptin N-D-glucuronide. This reaction involves:

  • Conjugation with glucuronic acid facilitated by UDP-glucuronosyltransferases.
  • Resulting in increased solubility and excretion efficiency.

Technical Details

The primary metabolic pathways include:

  • Oxidation: Converting linagliptin into various oxidized forms.
  • N-acetylation: Adding an acetyl group to amine functionalities.
  • Glucuronidation: The predominant pathway resulting in linagliptin N-D-glucuronide .
Mechanism of Action

Process

Linagliptin acts as a competitive inhibitor of Dipeptidyl Peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide 1 (GLP-1). By inhibiting this enzyme:

  • Levels of GLP-1 increase, enhancing insulin secretion from pancreatic beta cells.
  • Glucagon release is inhibited, reducing hepatic glucose production.

Data

A single oral dose can lead to over 80% inhibition of Dipeptidyl Peptidase-4 activity for at least 24 hours . This sustained action contributes significantly to glycemic control in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Linagliptin is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in water and organic solvents.

Chemical Properties

  • Stability: Linagliptin is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point falls within a range typical for similar compounds but requires specific analytical methods for precise determination.

Relevant data indicate that linagliptin's properties facilitate effective absorption and distribution within biological systems, contributing to its therapeutic efficacy .

Applications

Scientific Uses

Linagliptin N-D-glucuronide serves as an important biomarker in pharmacokinetic studies assessing the metabolism of linagliptin. Its analysis helps in understanding:

  • Drug interactions and potential side effects.
  • Variability in patient responses based on metabolic differences.

Furthermore, ongoing research explores its role in therapeutic monitoring and personalized medicine approaches for diabetes management. Understanding the pharmacokinetics of linagliptin and its metabolites aids clinicians in optimizing treatment regimens for better patient outcomes.

Introduction to Linagliptin N-D-Glucuronide in Drug Metabolism

Role of Glucuronidation in Pharmacokinetic Modulation

Glucuronidation, mediated primarily by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, constitutes a major Phase II metabolic pathway that enhances compound hydrophilicity for efficient elimination. This enzymatic process involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid) to nucleophilic functional groups—typically hydroxyl, carboxyl, amino, or sulfur moieties—forming water-soluble β-D-glucuronides. For linagliptin, glucuronidation targets the piperidine nitrogen within its aminopiperidinyl group, generating an N-glucuronide conjugate rather than the more common O-glucuronide [5] [7].

This biotransformation profoundly alters linagliptin's pharmacokinetic behavior through several mechanisms:

  • Enhanced Renal Clearance: Glucuronidation increases molecular polarity, facilitating biliary excretion (primary route) and renal elimination. Approximately 84.7% of linagliptin-derived radioactivity is recovered in feces, predominantly as the unchanged parent drug, while only 5.4% appears in urine, partly as the glucuronide [1].
  • Reduced Membrane Permeability: The bulky glucuronyl group impedes passive diffusion across biological membranes, confining the metabolite primarily to systemic circulation and hepatobiliary compartments.
  • Inactivation of Pharmacological Activity: Unlike linagliptin's potent DPP-4 inhibition (IC₅₀ ≈ 1 nM), the glucuronide metabolite exhibits negligible enzyme inhibitory activity due to steric hindrance at the catalytic site [5] [8].

Table 1: Structural Characteristics of Linagliptin and Linagliptin N-D-Glucuronide

CharacteristicLinagliptinLinagliptin N-D-Glucuronide
Molecular FormulaC₂₅H₂₈N₈O₂C₃₁H₃₈N₈O₇
Molecular Weight (g/mol)472.55634.68
CAS Number668270-12-0Not publicly available
SMILES NotationCC#CCN1C2=C(N=C1N3CCCC@HN)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)CCC#CCN1C2=C(N=C1N3CCCC@HN[C@H]4C@@HO)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C
Primary Metabolic SiteAminopiperidinyl nitrogenConjugated glucuronyl group

Linagliptin N-D-Glucuronide as a Key Metabolite of Linagliptin

Linagliptin undergoes limited hepatic metabolism, with approximately 90% excreted unchanged. However, the identified metabolites arise predominantly through glucuronidation rather than oxidative pathways. Pharmacokinetic studies using radiolabeled linagliptin reveal that the N-D-glucuronide (historically designated CD 1790) constitutes the principal circulating metabolite, accounting for approximately 18% of the molar linagliptin plasma exposure (AUC₂₄) following a single 10-mg oral dose. This positions it as the most significant biotransformation product despite linagliptin's overall metabolic stability [1] [5].

Enzymology studies identify UGT1A9 and UGT1A8 as the primary isoforms responsible for linagliptin N-glucuronidation, with minor contributions from UGT1A7 and UGT1A10. These enzymes exhibit tissue-specific expression patterns:

  • UGT1A9: Hepatic expression (major site of metabolism)
  • UGT1A8/1A10: Extrahepatic expression (intestinal contribution)

The metabolite's pharmacokinetic profile diverges significantly from the parent drug:

  • Lower Protein Binding: While linagliptin exhibits concentration-dependent plasma protein binding (70–99%), its glucuronide conjugate demonstrates substantially reduced binding affinity due to its increased hydrophilicity.
  • Altered Elimination Half-life: Although definitive half-life data for the glucuronide requires further characterization, its renal and biliary clearance rates exceed those of the highly protein-bound parent compound.
  • Limited Tissue Distribution: Unlike linagliptin's extensive tissue distribution (volume of distribution: 380–1,540 L), the glucuronide remains predominantly intravascular [1] [6] [8].

Table 2: Metabolic and Pharmacokinetic Characteristics of Linagliptin N-D-Glucuronide

ParameterFindingsStudy System/Reference
Metabolic Contribution~18% of plasma AUC₂₄ after 10 mg oral doseHuman pharmacokinetic study [1]
Primary UGT IsoformsUGT1A9 > UGT1A8 > UGT1A7/UGT1A10In vitro recombinant enzyme assays [5]
Transporter InteractionsMinimal interaction with OATs, OCTs, OATPs; not a P-gp substrateHEK293 transfected cell models [6]
Biliary ExcretionMajor route (parent + metabolite); enterohepatic recirculation negligibleRat biliary cannulation studies [1]
Renal ExcretionMinor route (≤5% of dose as glucuronide)Human mass balance study [5]
DPP-4 Inhibitory ActivityPharmacologically inactive (IC₅₀ >> parent compound)Enzymatic assays [5] [8]

Significance of Phase II Metabolism in DPP-4 Inhibitor Biotransformation

The metabolic fate of DPP-4 inhibitors substantially influences their clinical applicability across diverse patient populations. Linagliptin's unique biotransformation—characterized by minimal oxidative metabolism and predominant excretion of unchanged drug complemented by N-glucuronidation—confers distinct advantages over other agents in its class:

  • Renal Impairment Insensitivity: Unlike saxagliptin (primarily renally excreted) or sitagliptin (renal metabolism dependent), linagliptin requires no dosage adjustment in renal disease. This stems from its non-renal clearance pathways: biliary excretion of parent drug (~85%) and intestinal elimination of the glucuronide [1] [4].
  • Hepatic Flexibility: The minimal hepatic metabolism (≤10%) and compensatory direct intestinal excretion provide resilience against hepatic impairment. Even in advanced liver disease, alternative excretion routes maintain systemic exposure within therapeutic windows [1] [8].
  • Reduced Drug Interaction Potential: Linagliptin's independence from cytochrome P450 metabolism (notably CYP3A4 contributes <10%) minimizes interactions with CYP inducers/inhibitors. Furthermore, the N-glucuronide metabolite itself exhibits negligible inhibition of major drug transporters (OAT1, OAT3, OCT1, OCT2, OATP1B1, OATP1B3) based on comprehensive in vitro assays. This contrasts sharply with other DPP-4 inhibitors like sitagliptin, which interacts with OAT3 and P-glycoprotein [5] [6].

The structural basis for linagliptin's metabolic resistance lies in its xanthine core and quinazoline substituent, which sterically shield potential oxidation sites while directing metabolism toward selective N-glucuronidation. This scaffold differs fundamentally from peptidomimetic DPP-4 inhibitors (e.g., sitagliptin, vildagliptin), which undergo more extensive Phase I metabolism. Consequently, linagliptin maintains >80% DPP-4 inhibition at 24 hours post-dose despite once-daily dosing, partly due to sustained parent drug exposure but also because the glucuronide does not sequester inhibitory potential [8] [9].

Table 3: Comparative Biotransformation Pathways of Select DPP-4 Inhibitors

DrugPrimary Metabolic Pathway(s)Key MetabolitesEnzymes/Transporters Involved
LinagliptinDirect excretion (fecal) + N-GlucuronidationLinagliptin N-D-glucuronideUGT1A9; Minimal CYP3A4; P-gp efflux [1] [5]
SitagliptinRenal excretion + CYP-mediated oxidationHydroxylated isozymesCYP3A4/CYP2C8; OAT3 uptake [4]
SaxagliptinCYP-mediated oxidation + renal excretionActive hydroxylated metabolite (50% potency)CYP3A4/5; P-gp substrate [4]
VildagliptinHydrolysis (kidney) + oxidationInactive carboxylic acid derivativeDPP-4 hydrolysis; CYP-independent [4]

Properties

Product Name

Linagliptin N-D-Glucuronide

Molecular Formula

C₃₁H₃₈N₈O₇

Molecular Weight

634.68

Synonyms

7-(but-2-yn-1-yl)-3-Methyl-1-((4-methylquinazolin-2-yl)methyl)-8-((R)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.